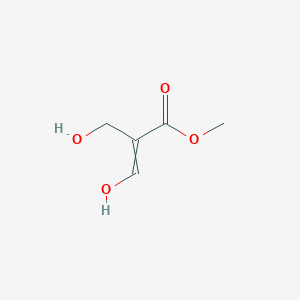
Methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate: is an organic compound with the molecular formula C(_4)H(_6)O(_3). It is a derivative of propenoic acid and is characterized by the presence of hydroxyl and ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-2-(hydroxymethyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to yield alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Chemistry: Methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate is used as a building block in organic synthesis. Its reactivity allows for the construction of more complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals and other bioactive compounds.
Medicine: The compound’s potential in medicinal chemistry includes its use in the synthesis of drug candidates. Its functional groups can be modified to enhance biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity with other monomers allows for the creation of materials with desirable properties.
Mechanism of Action
The mechanism by which Methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate exerts its effects involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.
Comparison with Similar Compounds
- Methyl 3-hydroxy-2-methylpropanoate
- Methyl 3-hydroxy-2-(hydroxymethyl)propanoate
- Methyl 3-hydroxy-2-(methoxymethyl)prop-2-enoate
Uniqueness: Methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate is unique due to the presence of both hydroxyl and ester groups on the propenoic acid backbone. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations sets it apart from similar compounds.
Properties
CAS No. |
64516-50-3 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C5H8O4/c1-9-5(8)4(2-6)3-7/h2,6-7H,3H2,1H3 |
InChI Key |
BCIJTZMKRRDEQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















